REACTION_CXSMILES
|
[NH3:1].[NH2:2][CH2:3][C:4]1[N:8]([CH3:9])[N:7]=[C:6]([C:10]([O:12]CC)=O)[N:5]=1>C(O)C>[NH2:2][CH2:3][C:4]1[N:8]([CH3:9])[N:7]=[C:6]([C:10]([NH2:1])=[O:12])[N:5]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
N
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Name
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|
Quantity
|
6.8 g
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Type
|
reactant
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Smiles
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NCC1=NC(=NN1C)C(=O)OCC
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)O
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred overnight at 0° C
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated on a rotary evaporator
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Type
|
CUSTOM
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Details
|
the residue was purified by column chromatography (dichloromethane +5-10% methanol, Rf=0.3 in dichloromethane/methanol 9:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
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|
Smiles
|
NCC1=NC(=NN1C)C(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |